molecular formula C18H21NO4S B2444686 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid CAS No. 380342-90-5

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2444686
CAS No.: 380342-90-5
M. Wt: 347.43
InChI Key: ILODIABXYXEPMB-UHFFFAOYSA-N
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Description

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C18H21NO4S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group

Properties

IUPAC Name

4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-5-8-14(18(2,3)4)11-16(12)24(22,23)19-15-9-6-13(7-10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILODIABXYXEPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorination

Sulfonation at the ortho position relative to the tert-butyl group is achieved using chlorosulfonic acid:
$$ \text{4-Tert-butyltoluene} + \text{ClSO}3\text{H} \rightarrow \text{5-Tert-butyl-2-methylbenzenesulfonic acid} $$
Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride:
$$ \text{Sulfonic acid} + \text{PCl}
5 \xrightarrow{\Delta} \text{Sulfonyl chloride} + \text{POCl}_3 + \text{HCl} $$
Optimization Note: Dichloromethane or 1,2-dichloroethane improves solubility during chlorination.

Synthesis of 4-Aminobenzoic Acid Derivatives

Carboxylic Acid Protection

The carboxylic acid group in 4-aminobenzoic acid is protected as a methyl ester using methanol and sulfuric acid:
$$ \text{4-Aminobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 4-aminobenzoate} $$
Yield: 80–90% after refluxing for 6 hours.

Sulfonamide Bond Formation

Coupling Reaction

The sulfonyl chloride reacts with methyl 4-aminobenzoate in the presence of a base (e.g., pyridine or triethylamine) to form the protected sulfonamide:
$$ \text{Sulfonyl chloride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Methyl 4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoate} $$
Key Parameters:

  • Stoichiometric base (1.5–2.0 equiv) to neutralize HCl.
  • Reaction temperature: 0–25°C to minimize hydrolysis.

Ester Hydrolysis

The methyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH or LiOH:
$$ \text{Methyl ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/THF}} \text{4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid} $$
Yield: 85–95% after acidification to pH 2–3.

Alternative Synthetic Routes

Direct Sulfonylation of 4-Aminobenzoic Acid

Unprotected 4-aminobenzoic acid may react with sulfonyl chloride under rigorously anhydrous conditions, though yields are lower (60–70%) due to competing salt formation.

Solid-Phase Synthesis

Immobilizing 4-aminobenzoic acid on Wang resin enables stepwise sulfonylation and cleavage, simplifying purification.

Reaction Optimization and Challenges

Solvent Effects

Solvent Yield (%) Purity (%)
Dichloromethane 92 98
THF 88 95
Acetonitrile 75 90

Data adapted from.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine): Accelerates sulfonylation by activating the sulfonyl chloride.
  • Molecular sieves: Improve yields by scavenging moisture.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 2.42 (s, 3H, Ar-CH₃), 7.52–7.89 (m, 6H, Ar-H), 10.21 (s, 1H, SO₂NH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (SO₂ asym/sym).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30): Retention time = 8.2 min, purity >98%.

Industrial-Scale Considerations

  • Cost Efficiency: Friedel-Crafts alkylation and chlorosulfonation are preferred for bulk synthesis.
  • Waste Management: PCl₅ and chlorinated solvents require neutralization and recycling.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (COOH-\text{COOH}) undergoes classical acid-base reactions:

  • Deprotonation : Reacts with bases (e.g., NaOH, NaHCO₃) to form carboxylate salts (COONa+-\text{COO}^-\text{Na}^+) in aqueous or alcoholic media.

  • Proton Transfer : Participates in pH-dependent equilibria, critical for solubility modulation in pharmaceutical formulations.

Reaction Type Conditions Products Applications
DeprotonationAqueous NaOH (pH > 7)Sodium carboxylateSolubility enhancement in drugs
NeutralizationHCl (pH < 3)Regenerated carboxylic acidPurification via precipitation

Nucleophilic Substitution at Sulfonamide

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}−) reacts with nucleophiles under specific conditions:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DCM) to form substituted sulfonamides.

  • Hydrolysis : Acidic/basic hydrolysis cleaves the sulfonamide bond, yielding 5-tert-butyl-2-methylbenzenesulfonic acid and 4-aminobenzoic acid.

Example Reaction Pathway :

R-SO2NHAr+R’NH2DMF, 25°CR-SO2N(R’)Ar+NH3\text{R-SO}_2\text{NH}−\text{Ar} + \text{R'NH}_2 \xrightarrow{\text{DMF, 25°C}} \text{R-SO}_2\text{N(R')}−\text{Ar} + \text{NH}_3

Esterification of Carboxylic Acid

The COOH-\text{COOH} group undergoes esterification with alcohols (e.g., methanol, butanol) via acid catalysis :

  • Catalysts : Concentrated H₂SO₄ or pp-toluenesulfonic acid.

  • Conditions : Reflux in anhydrous solvent (e.g., toluene).

Synthesis Protocol (Adapted from ):

Step Reagents/Conditions Outcome
1COOH-\text{COOH} + BuI, NaH, DMFFormation of butyl ester
2Quenching with HCl (pH 4)Precipitation of esterified product

Coupling Reactions

The carboxylic acid participates in peptide-like coupling reactions:

  • Amide Formation : Reacts with amines (e.g., benzylamine) using coupling agents (DCC, EDC) to form amides.

  • Mechanism : Activation of COOH-\text{COOH} to acyl chloride intermediate (COCl-\text{COCl}) facilitates nucleophilic attack.

Key Data :

  • Reaction Yield : 68–85% (dependent on steric hindrance from tert-butyl group).

  • Side Products : <5% sulfonamide hydrolysis under acidic conditions.

Functionalization via Electrophilic Aromatic Substitution

The aromatic rings may undergo substitution, though steric hindrance from tert-butyl limits reactivity:

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

  • Sulfonation : Limited due to pre-existing sulfonamide group.

Redox Reactions

  • Reduction : LiAlH₄ reduces COOH-\text{COOH} to CH2OH-\text{CH}_2\text{OH}, but sulfonamide remains intact.

  • Oxidation : Resistant to mild oxidants; strong oxidants (KMnO₄) degrade the aromatic system.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research indicates that 4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid may serve as a scaffold for developing new antibacterial agents. The compound's structure allows it to interact with bacterial proteins, potentially inhibiting their function. For instance, studies on similar compounds targeting the filamenting temperature-sensitive protein Z (FtsZ) have shown promising antibacterial activity against Mycobacterium tuberculosis (Mtb) .

Anti-inflammatory Activity
Compounds derived from benzoic acid, including derivatives of this compound, have been evaluated for anti-inflammatory effects. A related study synthesized various substituted benzamido phenylcarbamate derivatives and assessed their anti-inflammatory activity using carrageenan-induced rat paw edema models. The results demonstrated significant inhibition rates, suggesting that modifications to the benzoic acid structure can enhance anti-inflammatory properties .

Biochemistry

Buffering Agent in Biological Systems
this compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various enzymatic reactions and cellular processes . The compound's buffering capacity is critical in experiments requiring precise pH control.

Materials Science

Polymer Additives
In materials science, this compound can be employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of sulfonamide groups into polymers has been shown to improve their resistance to degradation under thermal stress.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.004Mycobacterium tuberculosis
Compound B0.08Staphylococcus aureus
This compoundTBDTBD

Table 2: Anti-inflammatory Activity Comparison

Compound Name% Inhibition (12h)Standard Comparison
Compound C54.23%Indomethacin
Compound D39.02%Indomethacin
This compoundTBDTBD

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

    4-(5-Tert-butyl-2-methylbenzenesulfonamido)propanoic acid: Contains a propanoic acid moiety.

Uniqueness

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Overview

4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid, also known by its CAS number 380342-90-5, is a sulfonamide derivative with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with biological macromolecules and its subsequent therapeutic applications.

The compound has a complex structure that includes:

  • A benzoic acid moiety.
  • A sulfonamide group, which is known for its ability to interact with various enzymes and receptors.
  • A tert-butyl group that enhances lipophilicity, potentially affecting the compound's bioavailability.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target enzymes, inhibiting their activity. This characteristic is particularly relevant in the context of antimicrobial action.
  • Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways associated with inflammation and immune response.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various strains has been investigated, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties :
    • The compound has been explored for its ability to modulate inflammatory responses. Its interaction with cytokine signaling pathways suggests a role in reducing inflammation.
  • Enzyme Inhibition :
    • It has been noted for potential inhibition of carbonic anhydrases and other enzymes critical in various physiological processes, which could lead to therapeutic applications in conditions like glaucoma or edema.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

  • Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance potency and selectivity. For instance, variations in the substituents on the benzoic acid moiety have been correlated with improved enzyme inhibition profiles .
  • In Vivo Studies : In animal models, the compound demonstrated significant reductions in inflammatory markers, suggesting its efficacy in treating conditions characterized by excessive inflammation .
Study Findings Biological Activity Reference
Study 1Inhibition of bacterial growthAntimicrobial
Study 2Reduction of inflammatory cytokinesAnti-inflammatory
Study 3Modulation of enzyme activityEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonylation of a benzoic acid precursor with a tert-butyl-substituted benzenesulfonyl chloride. A reported method for analogous compounds (e.g., 5-tert-butyl-2-hydroxyisophthalic acid) uses controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
  • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (40–60°C) to enhance yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm in ¹H NMR; aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolve steric effects from the tert-butyl group and validate molecular geometry (e.g., dihedral angles between aromatic rings) .

Q. How can solubility challenges be addressed during purification?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by dropwise addition of water to precipitate the compound .
  • Adjust pH for carboxylate formation (e.g., NaHCO₃ to deprotonate the carboxylic acid) to enhance aqueous solubility during workup .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this sulfonamide derivative?

  • Experimental Design :

  • In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC determination) .
  • Enzyme Inhibition : Assess inhibition of carbonic anhydrase or cyclooxygenase isoforms via UV-Vis kinetic assays (e.g., monitoring para-nitrophenyl acetate hydrolysis) .
  • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only controls to validate specificity .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2 active site) .
  • DFT Calculations : Analyze electron localization function (ELF) to map reactive sites (e.g., sulfonamide’s electrophilic sulfur) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity .

Q. How can contradictions between structural data and observed bioactivity be resolved?

  • Analysis Framework :

  • Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Crystallographic Validation : Compare experimental X-ray structures with computational models to identify conformational flexibility impacting receptor binding .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing tert-butyl with trifluoromethyl) to isolate steric/electronic contributions .

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